5-Oxo-L-proline-d5

描述

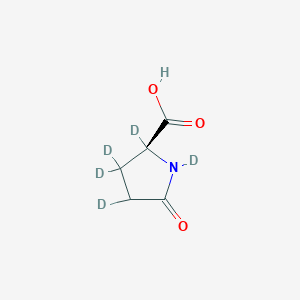

Structure

3D Structure

属性

CAS 编号 |

1086136-22-2 |

|---|---|

分子式 |

C5H7NO3 |

分子量 |

134.14 g/mol |

IUPAC 名称 |

(2S)-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1/i1D2,2D2,3D |

InChI 键 |

ODHCTXKNWHHXJC-NKXUJHECSA-N |

SMILES |

C1CC(=O)NC1C(=O)O |

手性 SMILES |

[2H][C@]1(C(C(C(=O)N1)([2H])[2H])([2H])[2H])C(=O)O |

规范 SMILES |

C1CC(=O)NC1C(=O)O |

同义词 |

L-2-Pyrrolidinone-3,3,4,4,5-d5-5-carboxylic Acid; Pyrrolidinonecarboxylic Acid-d5; L-Pyroglutamic acid-d5; 5-Oxo-DL-proline-d5; H-L-Pyr-OH-d5; 5-Oxo-L-proline-2,3,3,4,4-d5; |

产品来源 |

United States |

Advanced Analytical Methodologies Employing 5 Oxo L Proline D5

Development and Validation of Quantitative Assays for 5-Oxo-L-proline and Related Metabolites

The development of robust quantitative assays for 5-oxo-L-proline is essential for studying its role in various physiological and pathological processes, including its function as an intermediate in glutathione (B108866) metabolism. researchgate.netnih.gov These assays are frequently employed to analyze samples from diverse sources such as plasma, tissues, and cell culture media. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches

LC-MS and LC-MS/MS have become the methods of choice for the sensitive and specific quantification of 5-oxo-L-proline. nih.gov These techniques combine the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.

In quantitative bioanalysis using LC-MS, 5-Oxo-L-proline-d5 is an ideal internal standard (IS) for the quantification of endogenous 5-oxo-L-proline. wuxiapptec.com The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry. wuxiapptec.com A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. wuxiapptec.com

By adding a known amount of this compound to all samples, calibration standards, and quality controls, any variability during sample preparation, injection, and ionization can be corrected. The concentration of the analyte is determined by calculating the ratio of the response of the unlabeled analyte to the response of the labeled internal standard. wuxiapptec.com This isotope dilution technique significantly improves the accuracy and precision of the measurement. wuxiapptec.com For effective use as an internal standard, the mass difference between the SIL-IS and the analyte should ideally be at least 4-5 Daltons to prevent mass spectrometric cross-talk. wuxiapptec.com

Effective chromatographic separation is crucial to resolve 5-oxo-L-proline from other structurally related compounds and isomers, such as glutamate (B1630785) and glutamine, which can interfere with accurate quantification. nih.gov In-source cyclization of glutamine and glutamate to pyroglutamic acid (5-oxo-L-proline) is a known artifact in mass spectrometry that can be mitigated by chromatographic separation. nih.govacs.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly used technique for the separation of polar compounds like 5-oxo-L-proline. nih.govebi.ac.uk HILIC columns, such as those with amide or amino-functionalized silica (B1680970) gel stationary phases, are effective for retaining and separating such analytes. ebi.ac.uknih.gov Mobile phases typically consist of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, often with additives like formic acid to improve peak shape and ionization efficiency. sielc.comsielc.com Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation. ebi.ac.uk

Reverse-phase (RP) chromatography can also be utilized, sometimes with ion-pairing agents to enhance the retention of polar analytes. sielc.com For instance, an Agilent Zorbax SB C-18 column has been used with a mobile phase containing heptafluorobutyric acid (HFBA) and formic acid. acs.org

Table 1: Example Chromatographic Conditions for 5-Oxo-L-proline Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | AQUITY UPLC Amide | Zorbax SB C-18 |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.3% HFBA and 0.5% Formic Acid |

| Mobile Phase B | Acetonitrile | Acetonitrile with 0.3% HFBA and 0.5% Formic Acid |

| Flow Rate | 0.4 mL/min | 0.3 mL/min |

| Gradient | Gradient elution | Gradient elution |

| Reference | ebi.ac.uk | acs.org |

This table presents a simplified representation of typical chromatographic conditions and is not exhaustive.

Electrospray ionization (ESI) is the most common ionization technique for the analysis of 5-oxo-L-proline by LC-MS, typically operated in positive ion mode. acs.orgebi.ac.uk Tandem mass spectrometry (MS/MS) is employed for its high selectivity and sensitivity, using the multiple reaction monitoring (MRM) mode. acs.orgebi.ac.uk In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes background noise and enhances specificity.

For 5-oxo-L-proline, a common precursor ion in positive ESI mode is the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 130.1. nih.gov The selection of product ions for MRM transitions is based on the fragmentation pattern of the precursor ion. nih.gov Optimization of MS parameters such as capillary voltage, gas temperatures, and collision energy is essential to maximize the signal intensity. acs.org

Table 2: Example Mass Spectrometry Parameters for 5-Oxo-L-proline

| Parameter | Value | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI) | acs.orgebi.ac.uk |

| Detection Mode | Multiple Reaction Monitoring (MRM) | acs.org |

| Precursor Ion (m/z) | 130.1 | nih.gov |

| Product Ion(s) (m/z) | 84.1, 56.1 | nih.gov |

| Capillary Voltage | 3750 V | acs.org |

| Gas Temperature | 300 °C | acs.org |

This table is for illustrative purposes; optimal parameters may vary between instruments.

Optimization of Chromatographic Separation Parameters

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS is more common, GC-MS can also be used for the analysis of 5-oxo-L-proline, though it requires derivatization to increase the volatility and thermal stability of the analyte. nih.govsemanticscholar.org A common derivatization procedure involves esterification followed by acylation. For example, 5-oxo-L-proline can be converted to its methyl ester pentafluoropropionyl (Me-PFP) derivative. nih.govsemanticscholar.org

In GC-MS analysis, detection is often performed using electron-capture negative-ion chemical ionization (ECNICI) for enhanced sensitivity, particularly for halogenated derivatives. nih.govsemanticscholar.org Quantification in GC-MS also benefits from the use of stable isotope-labeled internal standards. For instance, a deuterium-labeled 5-oxo-L-proline derivative can be prepared in situ for use as an internal standard. nih.govsemanticscholar.org

Method Validation Parameters for Quantitative Assays

The validation of a quantitative assay is crucial to ensure its reliability and reproducibility. edraservices.nl Key validation parameters are assessed according to regulatory guidelines.

Table 3: Key Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria | Reference |

| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 | ebi.ac.uk |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LLOQ) | nih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | nih.gov |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. | nih.govebi.ac.uk |

| Selectivity | The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. | |

| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting substances in the sample matrix. | The ratio of analyte response in the presence and absence of matrix should be consistent. | wuxiapptec.com |

| Carryover | The appearance of analyte signal in a blank sample following the injection of a high-concentration sample. | Typically less than 20% of the LLOQ. | nih.gov |

Validation studies have demonstrated that LC-MS/MS methods for 5-oxo-L-proline can achieve LLOQs in the range of 10-50 ng/mL in biological matrices like cell culture media and plasma, with accuracy and precision generally within 20%. nih.gov

Assessment of Linearity and Calibration Curve Performance

In quantitative bioanalysis, establishing a linear relationship between the concentration of an analyte and the instrument's response is fundamental. The use of this compound as an internal standard is instrumental in constructing robust calibration curves for the quantification of endogenous 5-Oxo-L-proline.

A calibration curve is generated by plotting the ratio of the analyte's signal to the internal standard's signal against the known concentrations of the analyte in a series of calibration standards. utoronto.cauknml.com The linearity of this curve is a key performance characteristic of the analytical method. researchgate.net For methods employing this compound, excellent linearity is consistently reported. For instance, in a targeted UHPLC-MS/MS analysis for various neurotransmitters and related compounds, including pyroglutamic acid, the calibration curves demonstrated high linearity with correlation coefficients (r²) typically in the range of 0.9946 to 0.9999. mdpi.com This high degree of linearity ensures that the method provides proportional and reliable measurements across a defined concentration range. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving such high-quality calibration curves, as it effectively compensates for variations in sample preparation and instrument response. wuxiapptec.com

Table 1: Representative Linearity Data for Analytes Including Pyroglutamic Acid Using a Deuterated Internal Standard

| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |

|---|---|---|

| Pyroglutamic Acid | 0.25–25 | ≥ 0.9946 |

| γ-aminobutyric acid (GABA) | 2.5–250 | ≥ 0.9946 |

| Choline | 2.5–250 | ≥ 0.9946 |

| Aspartic Acid | 2.5–250 | ≥ 0.9946 |

| Glutamine | 2.5–250 | ≥ 0.9946 |

Data sourced from a study on the UHPLC-MS/MS analysis of neurotransmitters. mdpi.com

Evaluation of Analytical Precision and Accuracy

Precision refers to the closeness of repeated measurements, while accuracy indicates how close a measured value is to the true value. The incorporation of this compound as an internal standard is pivotal for achieving high precision and accuracy in the quantification of 5-Oxo-L-proline.

Method validation studies for the analysis of amino acids and related compounds in biological matrices like human plasma and tissue consistently demonstrate the effectiveness of using deuterated internal standards. nih.govnih.gov For instance, in a validated UHPLC-MS/MS method, the intra-day and inter-day precision, expressed as the relative standard deviation (RSD), for a suite of analytes including pyroglutamic acid were well within acceptable limits, often below 15%. mdpi.comresearchgate.net Similarly, the accuracy, reported as the percentage of the nominal concentration, typically falls within the range of 85-115%. mdpi.com These results highlight the ability of this compound to correct for analytical variability, thereby ensuring the reliability of the quantitative data.

Table 2: Precision and Accuracy Data from a Validated UHPLC-MS/MS Method

| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

|---|---|---|---|---|

| Multiple Analytes | 0.6–11.9 | 0.6–14.4 | 87.6–107.1 | 87.2–119.6 |

This table presents a summary of validation parameters for a method analyzing multiple analytes, including pyroglutamic acid, using deuterated internal standards. mdpi.com

Determination of Limits of Detection and Quantification

The limit of detection (LOD) and the limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. uzh.chresearchgate.net

The use of this compound contributes to achieving low LOD and LOQ values for 5-Oxo-L-proline. In a targeted UHPLC-MS/MS method, the LOD for pyroglutamic acid was reported to be in the low µg/mL range. mdpi.com For example, one study reported a lower limit of quantification (LLOQ) for pyroglutamic acid of 0.25 µg/mL. mdpi.com Another study focusing on a broader range of amino acids found that the LLOQ for L-5-oxoproline was in the low micromolar range. nih.gov These sensitive detection limits are essential for accurately measuring the often low endogenous concentrations of metabolites in biological samples.

Table 3: Example LOD and LLOQ Values for Pyroglutamic Acid

| Parameter | Value (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.01–1.70 (for a range of analytes) |

| Lower Limit of Quantification (LLOQ) | 0.25 |

Data compiled from a study on the UHPLC-MS/MS analysis of neurotransmitters and related compounds. mdpi.com

Mitigation and Evaluation of Matrix Effects

Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry-based bioanalysis. google.com The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate these effects. nih.gov

Since this compound is chemically identical to the analyte, it co-elutes and experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized. wuxiapptec.com Studies have shown that while significant matrix effects can be present for analytes like 5-Oxo-L-proline in complex matrices such as plasma, the use of an isotope-labeled internal standard ensures the reliability and accuracy of the method. nih.gov For example, even with matrix effects causing ion enhancement for some amino acids, the use of isotope-labeled internal standards compensated for this, leading to accurate quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conjunction with Deuterated Probes

Utility of Isotopic Enrichment for Structural Characterization

Isotopic enrichment, particularly with deuterium (B1214612), is a powerful tool in Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the structure of molecules. sigmaaldrich.com While 1H NMR is a standard technique, the high natural abundance of protons can lead to complex spectra, especially in large biomolecules. azolifesciences.com Introducing deuterium at specific sites simplifies the 1H NMR spectrum by replacing proton signals with deuterium signals, which are observed at a different frequency. huji.ac.il

The use of deuterated probes like this compound can aid in structural studies. nih.gov Deuterium NMR (2H NMR) can be used to verify the positions of the deuterium labels and confirm the structural integrity of the deuterated compound. sigmaaldrich.comrsc.org Although deuterium NMR generally provides broader signals and has lower sensitivity compared to proton NMR, it offers a clean spectrum free from proton signals. huji.ac.il This can be particularly advantageous for confirming the success of deuteration and for studying the local environment of the labeled sites. sigmaaldrich.com Furthermore, the introduction of deuterium can be beneficial in solid-state NMR for improving structural characterization by eliminating strong dipolar couplings. nih.gov

Applications in Metabolic Pathway Tracing by NMR

Isotopically labeled compounds are invaluable for tracing metabolic pathways. By introducing a labeled substrate into a biological system, researchers can follow its conversion into various downstream metabolites using techniques like NMR and mass spectrometry. core.ac.uk this compound, as a deuterated form of a key metabolite in the γ-glutamyl cycle, has potential applications in such metabolic tracing studies.

Sample Preparation Strategies for Biological and Experimental Matrices

The accurate quantification of metabolites from complex biological and experimental matrices is fundamentally dependent on robust and efficient sample preparation. The primary objectives of these preparatory steps are to isolate the analytes of interest from interfering substances, such as proteins and lipids, and to concentrate the analytes to a level suitable for detection by analytical instrumentation. In the context of metabolomics, this compound serves as an invaluable internal standard, introduced at the beginning of the sample preparation process to account for analyte loss during extraction and any variations in instrument response.

Extraction Protocols for Metabolite Analysis

The extraction of small, hydrophilic metabolites like 5-oxo-L-proline from complex samples such as plasma, serum, urine, and cell cultures requires methods that can effectively precipitate larger molecules while keeping the analytes of interest in solution. The choice of extraction solvent and protocol is critical for achieving high recovery rates and minimizing matrix effects. researchgate.net this compound is often used as a labeled internal standard in these protocols to ensure accurate quantification by tracing the analyte's path through the extraction process. smolecule.com

Solvent Precipitation:

A widely employed strategy involves protein and macromolecule precipitation using organic solvents.

Methanol/Water Mixtures: A common protocol for 5-oxoproline analysis involves extraction with a cold 3:1 methanol:water solution. nih.gov The sample is vortexed and sonicated in the solvent mixture, followed by a freezing step at -20°C to enhance protein precipitation. nih.gov Subsequent centrifugation separates the precipitated proteins, and the supernatant containing the metabolites is collected for analysis. nih.gov

Methanol/Ethanol/Water Systems: An automated method for low-volume plasma samples uses a 1:1 methanol:ethanol mixture to quench enzymatic activity and precipitate proteins. lcms.cz After an incubation period, water is added to the mixture to achieve a final water content of 50%, which can improve the recovery of certain metabolites. lcms.cz

Methanol/Chloroform (B151607)/Water Systems: For broader metabolite profiling from blood serum, a liquid-liquid extraction using a solvent mixture of water, methanol, and chloroform (e.g., in a 1:2.5:1 ratio) is effective. shimadzu.com This method deproteinizes the sample, and the polar metabolites, including 5-oxo-L-proline, are recovered from the aqueous layer for analysis. shimadzu.com

Solid-Phase Extraction (SPE):

For cleaner extracts, particularly from complex matrices like urine, solid-phase extraction may be used. This technique separates compounds based on their physical and chemical properties as they pass through a solid sorbent. While specific SPE protocols for 5-oxo-L-proline are less commonly detailed in general literature, short-column chromatography is a mentioned method for its isolation from urine before further analysis. researchgate.netresearchgate.net

The table below summarizes common extraction protocols used in metabolite analysis where this compound would be an appropriate internal standard.

| Protocol | Matrix | Extraction Solvent/Method | Key Steps | Reference |

| Solvent Precipitation | Cell Culture Medium | Cold 3:1 Methanol:Water | Vortexing, sonication, freezing (-20°C), centrifugation. | nih.gov |

| Automated Solvent Precipitation | Plasma (low-volume) | 1:1 Methanol:Ethanol, then Water | Automated pipetting, mixing, incubation, and lipid removal plate. | lcms.cz |

| Liquid-Liquid Extraction | Blood Serum | 1:2.5:1 Water:Methanol:Chloroform | Vortexing, heating (37°C), centrifugation to separate layers. | shimadzu.com |

| Chromatographic Isolation | Urine | Short-column chromatography | Isolation followed by hydrolysis to glutamic acid for assay. | researchgate.net |

Derivatization Techniques for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). For compounds like 5-oxo-L-proline, derivatization can increase volatility for GC analysis or introduce a fluorescent tag for sensitive detection by HPLC. sigmaaldrich.comrsc.org The use of a deuterated standard like this compound is crucial, as it undergoes the same derivatization reaction, allowing it to serve as a precise internal standard for quantification, especially in mass spectrometry (MS) based methods. nih.gov

For Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS analysis of amino acids and their derivatives typically requires a two-step derivatization to make them volatile enough to pass through the GC column. sigmaaldrich.comnih.gov

Esterification and Acylation: A common method involves, first, an esterification step, often using methanolic HCl (e.g., 2 M HCl in methanol) to convert the carboxylic acid group to a methyl ester. nih.gov This is followed by an acylation step, using an agent like pentafluoropropionic (PFP) anhydride, which reacts with the amine group. nih.gov This two-step process creates a volatile and stable derivative suitable for GC-MS analysis. nih.gov Research has shown that during the esterification of related compounds like γ-glutamyl peptides, they can be intramolecularly converted to a 5-oxo-proline derivative, which is then analyzed. nih.gov Using deuterated reagents (e.g., 2 M HCl in deuterated methanol, CD₃OD) allows for the in situ creation of a deuterated internal standard from the non-labeled analyte in the sample. nih.gov

For High-Performance Liquid Chromatography (HPLC):

For HPLC analysis, derivatization often aims to attach a chromophore or fluorophore to the analyte, enabling highly sensitive detection.

Fluorimetric Derivatization: Reagents such as 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) react with primary and secondary amines under mild conditions to form highly fluorescent products. rsc.org This allows for the detection of proline and its derivatives at very low concentrations (femtomole levels). rsc.org Another approach involves derivatizing glutamate, the hydrolysis product of 5-oxo-L-proline, with o-phthaldialdehyde (OPA) in the presence of a thiol, which also yields a fluorescent product for sensitive HPLC analysis. nih.gov

The following table details common derivatization techniques applicable to the analysis of 5-oxo-L-proline.

| Analytical Technique | Derivatization Reagents | Purpose | Mechanism | Reference |

| GC-MS | 1. Methanolic HCl2. Pentafluoropropionic (PFP) Anhydride | Increase volatility and thermal stability. | 1. Esterification of the carboxyl group.2. Acylation of the amide group. | nih.gov |

| GC | 1. Methanolic HCl2. Acetic Anhydride or Trifluoroacetic Anhydride (TFAA) | Improve chromatographic properties and enable chiral separation. | 1. Methylation of the carboxyl group.2. Acetylation of the amino group. | sigmaaldrich.com |

| HPLC with Fluorescence Detection | 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) | Add a fluorescent tag for high-sensitivity detection. | NBD-F reacts with the secondary amine of the proline ring. | rsc.org |

| HPLC with Fluorescence Detection | o-Phthaldialdehyde (OPA) and a thiol | Add a fluorescent tag for high-sensitivity detection of the hydrolysis product. | OPA reacts with the primary amine of glutamate (formed from 5-oxo-L-proline). | nih.gov |

Investigative Applications of 5 Oxo L Proline D5 in Metabolic Pathway Research

Elucidation of the Gamma-Glutamyl Cycle and Glutathione (B108866) Metabolism

5-Oxo-L-proline-d5 is essential for tracing the lifecycle of pyroglutamate (B8496135). In the gamma-glutamyl cycle, pyroglutamate is formed from γ-glutamyl amino acids by the enzyme γ-glutamylcyclotransferase. wikipedia.orgnih.gov It is then catabolized back into L-glutamate by the ATP-dependent enzyme 5-oxoprolinase, making the glutamate (B1630785) available for glutathione synthesis. nih.govnih.govnih.gov

By administering this compound, researchers can use mass spectrometry to track the appearance of the deuterium (B1214612) label in the glutamate pool, thereby quantifying the rate of this specific catabolic step. This method allows for a dynamic view of the pathway, which is superior to static measurements of metabolite concentrations.

Furthermore, pyroglutamate can be formed through other routes, including the spontaneous, non-enzymatic cyclization of glutamine and glutamate, a reaction that can be accelerated under certain physiological conditions. nih.govresearchgate.net N-terminal glutamine residues of proteins can also be enzymatically converted to pyroglutamate by glutaminyl cyclases. wikipedia.orgfrontiersin.org Using a labeled standard like this compound helps to accurately quantify the endogenous pyroglutamate pool, distinguishing it from artifacts that may arise during sample analysis, such as in-source cyclization during mass spectrometry. acs.org

Table 1: Key Research Findings on Pyroglutamate Tracing

| Research Area | Finding | Implication | Reference(s) |

| Glutathione (GSH) Homeostasis | In severely burned patients, the clearance of plasma L-5-oxoproline was significantly higher, while whole blood GSH synthesis was lower compared to controls. | Demonstrates a direct kinetic link between pyroglutamate turnover and the capacity for GSH synthesis under severe metabolic stress. | researchgate.net |

| Enzyme Deficiency | Patients with inherited 5-oxoprolinase deficiency show persistently elevated levels of 5-oxoproline in urine, quantifiable by stable isotope dilution methods. | Highlights the critical role of 5-oxoprolinase in pyroglutamate catabolism and demonstrates the clinical diagnostic utility of isotopic quantification. | karger.com |

| Analytical Chemistry | Free glutamine and glutamate can artificially cyclize to pyroglutamate in a mass spectrometer's ion source. | Use of isotopic internal standards, such as this compound, is crucial for correcting these artifacts and achieving accurate quantification of all three metabolites. | acs.org |

| Microbiology | In Bacteroidetes bacteria, N-terminal glutamine residues exposed after signal peptide cleavage are cyclized to pyroglutamate. | Reveals a major, previously underappreciated route of pyroglutamate formation with potential roles in protein stability or function in the gut microbiome. | frontiersin.org |

5-oxoprolinase (also known as pyroglutamase) catalyzes the conversion of 5-oxo-L-proline to L-glutamate, a reaction that requires the energy from ATP hydrolysis. nih.govmonarchinitiative.org The activity of this enzyme is a critical regulatory point in the gamma-glutamyl cycle. nih.gov Deficiencies in this enzyme lead to a rare metabolic disorder called 5-oxoprolinuria, characterized by high levels of pyroglutamate in the body's fluids. karger.commdpi.com

Assays using this compound as a substrate allow for the direct and precise measurement of 5-oxoprolinase activity in tissue homogenates or cell lysates. The rate of formation of deuterated glutamate (glutamate-d4, assuming loss of one deuterium in the reaction) from this compound is quantified by liquid chromatography-mass spectrometry (LC-MS). This stable isotope-based method provides a safe and highly sensitive alternative to older radiometric assays. nih.gov Such studies have been used to compare enzyme activity between normal and cancerous tissues, revealing significantly lower levels of 5-oxoprolinase in some tumors, which could have implications for both cancer development and treatment. researchgate.netnih.gov

Glutathione is the most abundant intracellular antioxidant, crucial for protecting cells from oxidative damage. nih.gov The gamma-glutamyl cycle is inextricably linked to GSH turnover; the glutamate produced from the 5-oxoprolinase reaction is a direct precursor for GSH resynthesis. nih.govwikipedia.org Therefore, tracing the flux through the pyroglutamate pathway using this compound provides a window into the dynamics of GSH metabolism. researchgate.net

For instance, studies have shown that when glycine (B1666218) (another amino acid required for GSH synthesis) is limited, the intermediate γ-glutamyl cysteine is increasingly converted to 5-oxoproline, leading to its accumulation. caldic.com This inverse relationship highlights how tracking pyroglutamate can serve as a metabolic indicator of precursor availability for GSH synthesis. In conditions of high oxidative stress, such as chronic liver disease or in severely burned patients, elevated levels of 5-oxoproline and increased clearance rates can signify a high turnover and potential depletion of glutathione. researchgate.netmedrxiv.orgfrontiersin.org

Characterization of 5-Oxoprolinase (Pyroglutamase) Enzyme Activity and Regulation

Probing Amino Acid Metabolism and Interconnections

The central role of pyroglutamate in the gamma-glutamyl cycle makes it an important node connecting glutathione status with broader amino acid metabolism. The use of this compound enables researchers to quantify these metabolic interconnections with high precision.

The most direct link between pyroglutamate and amino acid metabolism is its conversion to L-glutamate. nih.govnih.gov By using this compound as a tracer, scientists can determine the quantitative contribution of the gamma-glutamyl cycle to the total cellular pool of glutamate. This is significant because glutamate is a central hub in metabolism, participating in the Krebs cycle, neurotransmission, and the synthesis of other amino acids.

Glutamate and glutamine are readily interconvertible. While studies suggest pyroglutamate is not a direct intermediate in the formation of extracellular glutamate from glutamine, it is actively metabolized and contributes to the interstitial glutamine pool in the brain. nih.gov Furthermore, glutamine can spontaneously cyclize to form pyroglutamate, creating a feedback loop. nih.govresearchgate.net The application of deuterated pyroglutamate allows for the unambiguous tracing of these complex transformations, helping to delineate the specific pathways active under different physiological states.

Table 2: Investigating Metabolic Interconnections with this compound

| Metabolic Connection | Investigative Question | Role of this compound | Reference(s) |

| Pyroglutamate ↔ Glutamate | What is the contribution of the γ-glutamyl cycle to the cellular glutamate pool? | Acts as a tracer to quantify the flux from pyroglutamate to glutamate, labeling the glutamate pool. | nih.govnih.gov |

| Pyroglutamate ↔ Glutamine | Does pyroglutamate metabolism contribute to the glutamine pool? | Enables tracing of the deuterium label from pyroglutamate to glutamine to confirm and quantify this metabolic route. | nih.gov |

| GSH Synthesis & Glycine | How does glycine availability for GSH synthesis affect pyroglutamate levels? | Used as a stable internal standard to accurately measure the accumulation of endogenous pyroglutamate when glycine is limited. | caldic.com |

| Pyroglutamate & Inflammation | Is pyroglutamate metabolism linked to other pathways during inflammation? | Can be used to trace the fate of pyroglutamate and determine if it is shunted into other pathways, such as those related to arginine metabolism, under inflammatory conditions. | mdpi.com |

Isotopic tracing studies are pivotal in uncovering new metabolic pathways. Research has identified novel routes connected to pyroglutamate that extend beyond the canonical gamma-glutamyl cycle. For example, one study identified a pathway involving the N-acetylation of the glutamate residue within intact glutathione conjugates. The subsequent breakdown of these modified conjugates can release N-acetyl-pyroglutamate, a novel metabolite. nih.gov

In other contexts, pyroglutamic acid has been linked to inflammation and the metabolism of the urea (B33335) cycle and gut microbiota, suggesting its role is more diverse than previously understood. mdpi.com Elevated pyroglutamate levels are also being investigated as potential biomarkers for various diseases, including nonalcoholic steatohepatitis and Parkinson's disease, where it may reflect underlying disruptions in glutathione metabolism and oxidative stress. medrxiv.orgresearchgate.net The use of this compound in future research will be critical for tracing the origins and fates of pyroglutamate in these disease states and for validating these novel metabolic connections.

Experimental Systems and Research Models Utilizing 5 Oxo L Proline D5

In Vitro Investigations in Controlled Biochemical Systems

In vitro studies provide a controlled environment to investigate specific cellular and molecular processes without the complexities of a whole organism. The use of 5-Oxo-L-proline-d5 in these systems offers precise insights into metabolic pathways and enzyme functions.

Cellular Models for Metabolic Pathway Characterization

Cellular models are fundamental in elucidating the intricate networks of metabolic pathways. The introduction of isotopically labeled compounds like this compound enables researchers to track the fate of specific molecules within cells. nih.govbiorxiv.org

Deuterium (B1214612) labeling, in general, is a well-established technique in mass spectrometry-based metabolomics to study the transformation of biologically relevant molecules. mdpi.com In cell culture, heavy water (D₂O) labeling allows for the incorporation of deuterium into non-essential amino acids during their synthesis and metabolism. nih.govbiorxiv.org This enables the quantification of protein turnover and metabolic flux. Specifically, deuterium from D₂O can be incorporated into TCA-cycle derived amino acids such as glutamate (B1630785), proline, and aspartate. biorxiv.org

While direct studies detailing the use of this compound for metabolic pathway characterization in cellular models are not extensively documented in the provided search results, the principles of stable isotope tracing support its utility. As 5-Oxo-L-proline is an intermediate in glutathione (B108866) metabolism, using its deuterated form could help in tracing the dynamics of this pathway in various cell types. medchemexpress.commedchemexpress.com For instance, in cancer cell lines, which often exhibit altered glutamine metabolism, tracing the flux through the γ-glutamyl cycle could provide valuable information. nih.govacs.org

It is important to note that the analysis of glutamine and its derivatives by LC-MS can be complicated by the in-source cyclization of glutamine and glutamic acid to pyroglutamic acid. acs.orgresearchgate.net The use of isotopic internal standards, such as deuterium-labeled glutamic acid, is crucial to correct for this analytical artifact and ensure accurate quantification. researchgate.net

Isolated Enzyme Kinetic and Mechanistic Studies

Studying enzymes in isolation allows for a detailed understanding of their catalytic mechanisms and kinetic properties. This compound can be instrumental in such investigations, particularly for enzymes that recognize 5-Oxo-L-proline as a substrate.

The primary enzyme responsible for the metabolism of 5-Oxo-L-proline is 5-oxoprolinase, which converts it to L-glutamate in an ATP-dependent reaction. researchgate.netnih.govnih.gov This enzyme is a key component of the γ-glutamyl cycle. researchgate.netnih.gov Kinetic studies of 5-oxoprolinase purified from rat kidney have determined the apparent Km values for 5-oxo-L-proline and ATP to be 0.05 mM and 0.17 mM, respectively. nih.gov

Deuterium isotope effects are a powerful tool for elucidating enzymatic reaction mechanisms. acs.orgnih.gov By comparing the reaction rates of the deuterated and non-deuterated substrates, researchers can infer information about the rate-determining steps of the catalytic process. For instance, studies on the non-enzymatic cyclization of glutamine to pyroglutamic acid have utilized kinetic secondary deuterium and solvent isotope effects to suggest that proton transfers are rate-determining. acs.org Similar principles could be applied to study the mechanism of enzymes like glutaminyl-peptide cyclotransferase, which catalyzes the conversion of N-terminal glutaminyl residues into pyroglutamyl residues. nih.gov

Table 1: Enzymes Associated with 5-Oxo-L-proline Metabolism This table is generated based on the context of the article and may not be exhaustive.

| Enzyme | Function | Substrate(s) | Product(s) | Cofactor(s)/Requirements |

|---|---|---|---|---|

| 5-Oxoprolinase | Catalyzes the conversion of 5-oxo-L-proline to L-glutamate. nih.govnih.gov | 5-Oxo-L-proline, ATP nih.govnih.gov | L-Glutamate, ADP, Pi nih.govnih.gov | K⁺ (or NH₄⁺), Mg²⁺ nih.govnih.gov |

| γ-Glutamylcyclotransferase | Forms 5-oxoproline from γ-glutamyl amino acids. nih.gov | γ-Glutamyl amino acids | 5-Oxo-L-proline, Amino acid | Not specified |

| Glutaminyl-peptide cyclotransferase | Converts N-terminal glutaminyl residues into pyroglutamyl residues. nih.gov | Gln-His-Pro-NH₂ | pyroGlu-His-Pro-NH₂ | Not specified |

| Prokaryotic 5-oxoprolinase (PxpA, PxpB, PxpC) | ATP-dependent 5-oxoprolinase activity in prokaryotes. researchgate.net | 5-Oxo-L-proline, ATP researchgate.net | L-Glutamate, ADP, Pi | ATP researchgate.net |

Ex Vivo Research Applications

Ex vivo studies, which involve tissues or organs examined outside the body, bridge the gap between in vitro and in vivo research. They allow for the investigation of metabolic processes in a more physiologically relevant context than isolated cells.

Organ Perfusion Studies for Systemic Metabolic Analysis

Organ perfusion systems maintain the viability and function of an isolated organ, enabling the study of its metabolic activities in a controlled environment. The introduction of isotopically labeled substrates like this compound into the perfusate can reveal how an organ processes the compound and contributes to systemic metabolism. researchgate.net

While specific studies using this compound in organ perfusion models were not identified in the search results, the methodology is well-suited for this purpose. For example, perfusing a liver or kidney with a medium containing this compound would allow for the quantification of its uptake, conversion to deuterated glutamate, and the subsequent metabolism of these labeled compounds. researchgate.net This approach could be particularly insightful for understanding inter-organ amino acid exchange and the role of specific organs in the γ-glutamyl cycle. researchgate.net

Deuterium metabolic imaging (DMI) has been used to trace substrate fluxes in the liver, demonstrating the feasibility of tracking deuterated compounds in organ-specific metabolic studies. nih.gov

Tissue Slice Experiments for Localized Metabolic Investigations

Tissue slices offer a method to study the metabolism of a specific tissue region while preserving some of its cellular architecture. nih.gov These experiments are valuable for investigating localized metabolic activities.

The use of stable isotope-labeled substrates in brain tissue slices, for example, has provided insights into brain energy metabolism. nih.gov Incubating cortical brain slices with labeled glucose and acetate (B1210297) has allowed researchers to trace their metabolic fates into various amino acids and Krebs cycle intermediates. nih.gov Although not specifically mentioning this compound, this technique could readily be adapted to study its metabolism in brain tissue or other tissues. nih.gov Given that 5-Oxo-L-proline is present in the brain and may have neurological effects, tracing its metabolism in brain slices could be of significant interest. acs.org

In Vivo Animal Model Research

In vivo studies in animal models are crucial for understanding the integrated physiological and metabolic effects of a compound in a whole organism. The use of this compound in such models allows for pharmacokinetic and metabolic profiling in a complex biological system.

Stable isotope tracers are widely used in animal studies to investigate metabolic pathways. nih.govpnas.org Deuterated water, for instance, has been used to study de novo lipogenesis in rats. nih.gov In the context of 5-Oxo-L-proline, animal models have been instrumental in understanding the function of the γ-glutamyl cycle. For example, administration of a 5-oxoprolinase inhibitor to mice, followed by amino acid administration, led to the accumulation of 5-oxoproline in the kidney, providing evidence for the cycle's function. researchgate.net

While direct studies detailing the administration of this compound to animal models were not prevalent in the search results, its use as an internal standard for mass spectrometry-based quantification of endogenous 5-Oxo-L-proline in biological samples is a standard application. medchemexpress.com Furthermore, the glutamine analog 6-diazo-5-oxo-L-norleucine (DON), which inhibits glutamine-utilizing enzymes, has been used in a mouse model of cerebral malaria to investigate the role of glutamine metabolism in the disease. pnas.org This highlights the utility of modified amino acid analogs in in vivo research.

Table 2: Summary of Experimental Systems and Potential Applications of this compound This table is generated based on the context of the article and may not be exhaustive.

| Experimental System | Model | Potential Application of this compound | Research Focus |

|---|---|---|---|

| In Vitro | Cellular Models (e.g., cancer cell lines, primary cells) | Tracer for metabolic flux analysis. nih.govbiorxiv.org | Glutathione synthesis, γ-glutamyl cycle, cancer metabolism. medchemexpress.comnih.govacs.org |

| Isolated Enzymes (e.g., 5-oxoprolinase) | Substrate for kinetic and mechanistic studies. nih.govacs.org | Enzyme kinetics, reaction mechanism, inhibitor screening. nih.govacs.orgnih.gov | |

| Ex Vivo | Organ Perfusion (e.g., liver, kidney) | Tracer for organ-specific metabolism. researchgate.netnih.gov | Inter-organ amino acid exchange, organ-specific metabolic pathways. researchgate.net |

| Tissue Slices (e.g., brain, liver) | Tracer for localized metabolic investigations. nih.gov | Localized energy metabolism, neurotransmitter synthesis. nih.gov | |

| In Vivo | Animal Models (e.g., mice, rats) | Internal standard for quantification, tracer for metabolic studies. medchemexpress.comnih.govresearchgate.net | Pharmacokinetics, whole-body metabolism, role in disease models. nih.govpnas.orgresearchgate.net |

Tracer Administration Protocols and Sample Collection from Animal Systems

The effective use of this compound in animal research hinges on standardized administration and meticulous sample collection protocols to ensure data integrity and reproducibility. These protocols are designed to track the tracer's distribution and incorporation into various metabolic pools.

Tracer Administration:

The administration of stable isotope tracers in animal models is typically achieved through methods that ensure precise delivery and allow for tracking metabolic processes over time. e-acnm.org Common administration routes for compounds like this compound include:

Intravenous (IV) Infusion: This method allows for the continuous introduction of the tracer into the circulatory system, enabling the study of metabolic flux at a steady state.

Oral Gavage: A minimally invasive technique that delivers a precise dose of the tracer directly into the stomach. nih.gov This is particularly useful for studying absorption and first-pass metabolism. For instance, a [U-13C] glucose tracer has been successfully administered via oral gavage in mice to study in vivo metabolism, with samples collected at various time points post-administration. nih.gov

Intraperitoneal (IP) Injection: This method is also common for delivering tracers to animal models for metabolic studies. e-acnm.org

The choice of administration method depends on the specific research question, such as investigating systemic metabolism versus gut absorption. e-acnm.orgnih.gov

Sample Collection:

Following the administration of this compound, biological samples are collected at predetermined time points to analyze the distribution of the deuterium label. Strict procedures are followed to minimize post-collection metabolic activity and contamination. creative-proteomics.comnih.gov

Biofluids:

Blood (Plasma/Serum): Blood is typically collected from sites like the jugular vein or via cardiac puncture under anesthesia. wiley.com To obtain plasma, blood is collected in tubes containing an anticoagulant like EDTA and immediately centrifuged at low temperatures (e.g., 3000 rpm at 4°C). creative-proteomics.comresearchgate.net The resulting supernatant (plasma) is then transferred to a new tube, flash-frozen in liquid nitrogen, and stored at -80°C. creative-proteomics.com

Urine: For urine collection, animals are often housed in metabolic cages that separate urine and feces. unl.eduacs.org Samples can be collected over a 24-hour period to account for diurnal variations. nih.gov To prevent degradation, collection tubes are often kept cooled, and samples are promptly frozen at -80°C. wiley.comunl.edu

Biological Tissues:

Collection and Processing: Tissue collection must be performed as rapidly as possible to halt metabolic processes. nih.govunl.edu After excision, tissues such as the liver, kidney, or brain are immediately rinsed with ice-cold phosphate-buffered saline (PBS) to remove any remaining blood. creative-proteomics.comunl.edu

Storage: The cleaned tissue is blotted dry, sectioned if necessary to create aliquots, and then immediately snap-frozen in liquid nitrogen. nih.govunl.edu Long-term storage is maintained at -80°C until metabolite extraction and analysis. creative-proteomics.comnih.gov This rapid freezing is crucial to ensure that the measured metabolite levels accurately reflect the metabolic state at the time of collection. nih.gov

The following table summarizes the key steps in sample collection and processing for metabolomics studies.

| Sample Type | Collection Procedure | Processing Steps | Storage |

| Plasma | Blood drawn into EDTA-containing tubes. creative-proteomics.comresearchgate.net | Centrifuge at 3000 rpm for 10 min at 4°C. creative-proteomics.com | Supernatant flash-frozen in liquid nitrogen; store at -80°C. creative-proteomics.com |

| Urine | Collection in metabolic cages (e.g., 24h period). unl.eduacs.org | Centrifuge to remove particulates. creative-proteomics.com | Supernatant flash-frozen in liquid nitrogen; store at -80°C. unl.edu |

| Tissue (e.g., Liver) | Rapid surgical excision. unl.edu | Rinse with ice-cold PBS; blot dry; aliquot. creative-proteomics.comunl.edu | Snap-freeze in liquid nitrogen; store at -80°C. nih.gov |

This table provides a generalized overview of sample handling procedures common in animal metabolomics research.

Interpretation of Isotopic Labeling Patterns in Biological Tissues and Biofluids

The analysis of samples containing this compound, typically by mass spectrometry (MS), reveals how the deuterium atoms have been incorporated into downstream metabolites. e-acnm.org The interpretation of these labeling patterns provides profound insights into metabolic pathway activity.

Mass Isotopologue Distribution (MID):

When a deuterated tracer like this compound is metabolized, the deuterium atoms are carried along into subsequent products. Mass spectrometry can distinguish between the unlabeled metabolite (M+0) and its deuterated, heavier isotopologues (e.g., M+1, M+2, M+3, M+4, M+5). The relative abundance of these isotopologues is known as the Mass Isotopologue Distribution (MID) or mass distribution vector (MDV). oup.com

For example, 5-Oxo-L-proline is converted to glutamate by the enzyme 5-oxoprolinase. tandfonline.com When this compound is used as a tracer, the resulting glutamate will carry the deuterium label. The analysis of glutamate's MID would reveal the extent to which it was synthesized from the administered tracer versus other, unlabeled sources.

Interpreting Labeling Data:

The analysis of MID data allows researchers to:

Trace Metabolic Pathways: The appearance of the deuterium label in downstream compounds confirms the activity of the metabolic pathway connecting the tracer to the product. numberanalytics.com

Quantify Fractional Contribution: By measuring the proportion of a metabolite pool that is labeled, researchers can quantify the contribution of the tracer's pathway to the synthesis of that metabolite. nih.gov For instance, if 40% of the total glutamate pool is found as glutamate-d5, it indicates a significant contribution from the γ-glutamyl cycle via 5-oxo-L-proline.

Assess Metabolic Flux: Changes in the rate of label incorporation over time provide a dynamic measure of metabolic flux—the rate of turnover of molecules through a metabolic pathway. frontiersin.org Comparing these fluxes between different experimental conditions (e.g., healthy vs. disease models) can reveal metabolic reprogramming. frontiersin.org

The following hypothetical data table illustrates how MID data for glutamate might be presented after administration of this compound in a control versus a treated animal group.

| Isotopologue | Control Group (Relative Abundance %) | Treated Group (Relative Abundance %) |

| Glutamate M+0 | 85% | 60% |

| Glutamate M+1 | 5% | 4% |

| Glutamate M+2 | 2% | 3% |

| Glutamate M+3 | 3% | 7% |

| Glutamate M+4 | 3% | 10% |

| Glutamate M+5 | 2% | 16% |

This table represents hypothetical data. M+0 is the unlabeled metabolite, while M+1 to M+5 are the deuterated isotopologues. A higher relative abundance of M+5 in the treated group would suggest an increased flux through the pathway utilizing 5-Oxo-L-proline.

Such analyses are crucial for understanding how metabolic networks are regulated and how they respond to physiological or pathological stimuli. nih.gov The use of stable isotope tracers like this compound, combined with advanced analytical techniques, provides a powerful window into the complexities of in vivo metabolism. oup.com

Computational and Bioinformatic Approaches in 5 Oxo L Proline D5 Research

Metabolic Network Reconstruction and Modeling

Metabolic network reconstruction and modeling provide a framework for understanding the intricate web of biochemical reactions that govern cellular function. For 5-Oxo-L-proline-d5, these models help to trace its metabolic fate and quantify the flow of metabolites through various pathways.

Integration of Isotopic Tracing Data for Flux Determination

Isotopic tracers like this compound are instrumental in metabolic flux analysis (MFA), a technique used to measure the rates of metabolic reactions. By introducing a labeled compound into a biological system, researchers can track the distribution of the isotope through the metabolic network.

The integration of isotopic tracing data into computational models allows for the precise determination of metabolic fluxes. For instance, in studies of central carbon metabolism, uniquely labeled isotopic tracers enable focused analyses of specific reactions. nih.gov The selection of the tracer is critical, as it dictates the precision with which metabolic fluxes can be estimated, particularly in complex systems like mammalian cells. nih.gov For example, studies have shown that [1,2-¹³C₂]glucose provides highly precise estimates for glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov Similarly, the use of deuterated compounds like L-phenylalanine-d5 and proline-D7 has been documented in metabolomics studies to understand amino acid metabolism. amc.nlnih.gov

The analysis of mass isotopomer distributions (MIDs) of metabolites, which result from the metabolism of the isotopic tracer, is a key aspect of this process. biorxiv.org These MIDs provide a wealth of information that, when combined with a stoichiometric model of the metabolic network, can be used to calculate intracellular fluxes. biorxiv.org Advanced computational methods, including machine learning algorithms, are being developed to analyze these complex labeling patterns and infer metabolic fluxes more efficiently. biorxiv.org

Development of Constraint-Based and Kinetic Models

Both constraint-based and kinetic models are valuable tools in the study of metabolism. Constraint-based models, such as Flux Balance Analysis (FBA), rely on the stoichiometry of metabolic reactions and a set of constraints to predict metabolic flux distributions. researchgate.netmountainscholar.org These models are particularly useful for large-scale network analysis and for predicting the effects of genetic or environmental perturbations. mountainscholar.org The primary components of these models include the stoichiometric matrix, which mathematically represents the network of reactions, and flux constraints that can be derived from experimental measurements. researchgate.net

Kinetic models, on the other hand, incorporate information about enzyme kinetics and reaction rates to provide a more dynamic picture of metabolic behavior. nih.gov These models can simulate the time-course of metabolite concentrations and fluxes in response to various stimuli. The development of a kinetic model requires detailed knowledge of enzyme kinetic parameters, such as Kₘ and Vₘₐₓ values, which can be determined experimentally. nih.gov For example, a fluorimetric assay has been developed to determine the kinetic parameters of 5-oxo-L-prolinase, the enzyme that degrades 5-oxo-L-proline. nih.gov

Bioinformatic Analysis of Metabolomics Data

Metabolomics studies, which aim to comprehensively identify and quantify all metabolites in a biological sample, generate vast and complex datasets. Bioinformatic analysis is crucial for extracting meaningful biological information from this data.

Statistical Methodologies for Quantitative and Qualitative Data Analysis

A variety of statistical methods are employed to analyze metabolomics data. The initial step often involves converting raw spectral data into a table of metabolite features, where each feature corresponds to a specific metabolite and its relative abundance. mdpi.com This is followed by preprocessing steps to normalize the data and remove unwanted variation. mdpi.com

For quantitative analysis, statistical tests are used to identify metabolites that are significantly different between experimental groups. mdpi.com Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are widely used to visualize the structure of the data and identify patterns that distinguish different groups. mdpi.comresearchgate.net These methods can reveal clear clustering between different sample groups, indicating significant differences in their metabolic profiles. frontiersin.org For instance, in a study on colorectal cancer, PCA and OPLS-DA models showed a clear separation between cancer patients and healthy volunteers based on their plasma amino acid profiles. researchgate.net

Qualitative analysis focuses on the identification of unknown metabolites and the annotation of metabolic features. This often involves matching experimental data to spectral libraries and databases. researchgate.net

Pathway Enrichment and Topological Analysis for Mechanistic Insights

Once significantly altered metabolites have been identified, pathway enrichment analysis is performed to understand the biological context of these changes. This involves mapping the identified metabolites to known metabolic pathways in databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). frontiersin.orgnih.gov This analysis can reveal which metabolic pathways are most affected under the studied conditions. nih.govfrontiersin.org For example, in studies of colorectal cancer, pathway enrichment analysis of differential amino acids highlighted alterations in arginine and proline metabolism, among others. nih.gov

Topological analysis of metabolic networks provides further insights by considering the position and connectivity of metabolites within the network. nih.gov This can help to identify key regulatory points and understand the flow of information through the metabolic system. By integrating data from transcriptomics and metabolomics, a more comprehensive understanding of the underlying molecular mechanisms can be achieved. amegroups.cn

The use of deuterated standards like this compound in these analyses is critical for accurate quantification and identification of its unlabeled counterpart, 5-oxoproline, which has been identified as a potential biomarker in various conditions, including liver disease and certain types of cancer. frontiersin.orgnih.gov

Emerging Research Directions and Methodological Advancements in the Study of 5 Oxo L Proline D5

The deuterated internal standard, 5-Oxo-L-proline-d5, is integral to advanced research into its unlabeled counterpart, 5-oxo-L-proline (pyroglutamic acid), a key metabolite in the γ-glutamyl cycle. nih.gov Emerging research is focused on leveraging cutting-edge technologies and expanding inquiries into new biological contexts to better understand its roles in health and disease.

常见问题

Basic Research Questions

Q. What validated synthetic methodologies exist for 5-Oxo-L-proline-d5, and how can isotopic purity be confirmed?

- Methodology : Use deuterated precursors (e.g., D2O or deuterated amino acids) in enzymatic or chemical synthesis, as demonstrated in non-deuterated 5-oxo-L-proline synthesis . Post-synthesis, employ nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm isotopic incorporation and purity. For reproducibility, document synthesis conditions (e.g., pH, temperature) per guidelines for experimental rigor .

- Validation : Cross-reference with deuterium NMR (²H-NMR) to distinguish isotopic peaks from impurities .

Q. How can researchers assess the stability of 5-Oxo-L-proline-d5 under varying experimental conditions (e.g., pH, temperature)?

- Methodology : Design stability studies using accelerated degradation protocols. For example, incubate the compound at physiological pH (7.4) and elevated temperatures (e.g., 37°C) over 24–72 hours. Monitor degradation via liquid chromatography-mass spectrometry (LC-MS) and compare deuterium retention with non-deuterated controls. Use kinetic modeling to predict shelf-life .

- Data Interpretation : Apply Arrhenius equations to extrapolate stability data to real-time storage conditions .

Advanced Research Questions

Q. What isotopic effects arise when using 5-Oxo-L-proline-d5 in metabolic flux analysis, and how can these be mitigated?

- Methodology : Conduct comparative studies with non-deuterated 5-Oxo-L-proline to identify kinetic isotope effects (KIEs) in enzymatic reactions (e.g., 5-oxoprolinase activity ). Use tracer experiments in cell cultures or animal models, followed by LC-MS/MS to quantify deuterium loss in downstream metabolites (e.g., glutamate).

- Mitigation : Normalize data using internal standards and validate with computational models (e.g., isotopic dilution correction algorithms) .

Q. How can contradictory data on 5-Oxo-L-proline-d5’s role in glutathione metabolism be resolved?

- Methodology : Apply triangulation by cross-validating results across multiple assays (e.g., enzymatic activity assays, isotopic tracing, and gene knockout models). For instance, if isotopic tracing suggests altered γ-glutamyl cycle flux but enzymatic assays show no change in 5-oxoprolinase activity, investigate compensatory pathways (e.g., alternative ATP-dependent reactions ).

- Framework : Use the PEO (Population, Exposure, Outcome) model to isolate variables (e.g., cell type-specific metabolism vs. systemic effects) .

Q. What experimental designs minimize interference from endogenous 5-Oxo-L-proline in deuterated tracer studies?

- Methodology : Implement a dual-isotope approach (e.g., combine <sup>13</sup>C and <sup>2</sup>H labels) to distinguish exogenous 5-Oxo-L-proline-d5 from endogenous pools. Use stable isotope-resolved metabolomics (SIRM) with fractional labeling calculations to quantify contributions .

- Validation : Include negative controls (e.g., deuterium-free media) and statistical outlier detection (e.g., Grubbs’ test) to identify contamination .

Methodological Considerations

- Reproducibility : Adhere to the CONSORT-EHEALTH guidelines for documenting synthesis and analysis protocols, including raw data and code repositories .

- Ethical Data Use : When sharing datasets, anonymize metadata to comply with GDPR and institutional review board (IRB) standards, balancing open science with patient privacy .

- Conflict Resolution : Predefine criteria for data exclusion (e.g., >10% deuterium loss) in study protocols to reduce bias during analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。